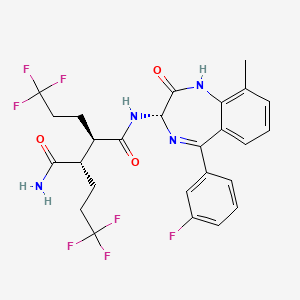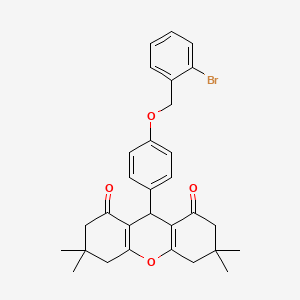
BRD9185
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD9185 is a compound known for its potent inhibitory activity against dihydroorotate dehydrogenase, an enzyme necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium, which are the causative agents of malaria . This compound has shown significant antimalarial activity, particularly against multidrug-resistant blood-stage parasites .
Vorbereitungsmethoden
The synthesis of BRD9185 involves several key steps. One of the primary synthetic routes includes the construction of the azetidine-2-carbonitrile core by a 4-exo-tet cyclization of the anion derived from a precursor compound . The reaction conditions for this step involve the use of lithium hexamethyldisilazide at -50°C, yielding the desired product in a ratio of approximately 15:1 . Another method involves the use of potassium hexamethyldisilazide at -78°C, which provides the product in a nearly exclusive ratio . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a robust framework for potential scale-up.
Analyse Chemischer Reaktionen
BRD9185 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include lithium hexamethyldisilazide, potassium hexamethyldisilazide, and various organic solvents such as tetrahydrofuran and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BRD9185 has several scientific research applications, particularly in the field of antimalarial drug development. It has been shown to have in vitro activity against multidrug-resistant blood-stage parasites with an effective concentration of 0.016 micromolar . In vivo studies have demonstrated that this compound is curative after just three doses in a Plasmodium berghei mouse model . Additionally, this compound has a long half-life and low clearance in mice, making it a promising candidate for further development as an antimalarial drug .
Wirkmechanismus
The mechanism of action of BRD9185 involves the inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the flavin mononucleotide-dependent oxidation of L-dihydroorotate to orotate, a crucial step in de novo pyrimidine biosynthesis . By inhibiting this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the malaria-causing parasites .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include DSM265 and DSM421, which also target dihydroorotate dehydrogenase and have progressed to clinical trials . Compared to these compounds, BRD9185 has a unique structure and has demonstrated potent activity against multidrug-resistant parasites, highlighting its potential as a novel antimalarial agent .
Eigenschaften
CAS-Nummer |
2057420-29-6 |
|---|---|
Molekularformel |
C23H21F6N3O2 |
Molekulargewicht |
485.4304 |
IUPAC-Name |
(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
FYPZBZFXJUJJRA-AQNXPRMDSA-N |
SMILES |
O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRD9185; BRD-9185; BRD 9185. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)

![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)








